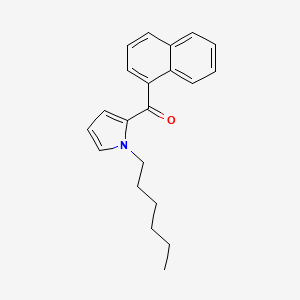

JWH-0312'-Isomer

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-hexylpyrrol-2-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-2-3-4-7-15-22-16-9-14-20(22)21(23)19-13-8-11-17-10-5-6-12-18(17)19/h5-6,8-14,16H,2-4,7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHPKPCKNONGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017339 | |

| Record name | JWH 031 2'-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797106-18-3 | |

| Record name | JWH 031 2'-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Isomer Resolution for Jwh 0312 Isomer

Established Synthetic Routes for Indole-Based Synthetic Cannabinoids

The synthesis of indole-based synthetic cannabinoids, a prominent class of psychoactive substances, typically follows well-established organic chemistry principles. wikipedia.org A common and versatile method involves the acylation of an indole (B1671886) core. nih.govnih.gov This process is often followed by N-alkylation to introduce various side chains, a modular approach that allows for the creation of a wide diversity of analogues. diva-portal.orgunodc.org

One of the foundational synthetic strategies for compounds like JWH-018 involves a two-step process. nih.gov The first step is the acylation of the indole at the 3-position using an appropriate acyl halide, such as 1-naphthoyl chloride, often facilitated by a Grignard reagent like methylmagnesium bromide. nih.gov The subsequent step involves the N-alkylation of the resulting indole, for instance, with an alkyl halide like 1-bromopentane, in the presence of a base such as potassium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This general approach has been widely adopted and modified by clandestine chemists due to its simplicity and the ready availability of starting materials. mdpi.com

Alternative synthetic pathways have also been developed. For instance, some routes begin with an indole-3-carboxylic acid, which is then coupled with an amine to form an amide linkage. nih.govfrontiersin.org This method is particularly relevant for the synthesis of many modern synthetic cannabinoids that feature an amide group. Another approach involves the use of indole-3-carboxaldehydes as starting materials, which can be oxidized to the corresponding carboxylic acids before undergoing amidation. mdpi.com

The choice of synthetic route can be influenced by the desired final product and the availability of precursors. For example, two common pathways, often referred to as Route A and Route B, can lead to the same final product. Route A involves the initial addition of the amine head group to the indole or indazole carboxylic acid, followed by the attachment of the tail piece. caymanchem.com Conversely, Route B starts with the addition of the tail piece to the carboxylic acid, followed by the addition of the amine head group. caymanchem.com These established routes provide a flexible framework for the synthesis of a vast number of indole-based synthetic cannabinoids.

Strategic Approaches for the Targeted Synthesis of JWH-031 2'-Isomer and Related Isomers

The targeted synthesis of specific isomers, such as the JWH-031 2'-isomer, requires a strategic selection of starting materials and reaction conditions to control the regioselectivity of the acylation step. JWH-031 is structurally defined as (1-hexyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone. caymanchem.com Its 2'-isomer would therefore be (1-hexyl-1H-pyrrol-3-yl)(naphthalen-2-yl)methanone. The key to synthesizing this specific isomer lies in using a 2-naphthoyl source for the acylation step instead of the 1-naphthoyl source used for JWH-031's naphthalene-1-yl moiety.

The general synthetic strategy would likely mirror the established routes for other JWH compounds, but with a crucial modification in the choice of the acylating agent. The synthesis would likely commence with the Friedel-Crafts acylation of 1-hexyl-1H-pyrrole. To obtain the 2'-isomer, 2-naphthoyl chloride would be the acylating agent of choice, in the presence of a Lewis acid catalyst such as aluminum chloride. This would direct the acylation to the 3-position of the pyrrole (B145914) ring, resulting in the desired (1-hexyl-1H-pyrrol-3-yl)(naphthalen-2-yl)methanone.

The synthesis of other related positional isomers would involve the use of different substituted naphthoyl chlorides. For example, to synthesize a 4-methoxy positional isomer of a related compound, JWH-081, 4-methoxy-1-naphthoyl chloride would be used. nih.gov This highlights the modularity of the synthetic approach, where the final structure is dictated by the specific acylating agent employed.

The synthesis of the precursor, 1-hexyl-1H-pyrrole, can be achieved through the N-alkylation of pyrrole with 1-bromohexane (B126081) in the presence of a base. Careful control of reaction conditions is necessary to ensure efficient and selective synthesis of the desired isomer and to minimize the formation of unwanted byproducts.

High-Resolution Chromatographic Techniques for JWH-031 2'-Isomer Isomer Separation

The structural similarity between JWH-031 and its 2'-isomer, as well as other potential positional and structural isomers, presents a significant analytical challenge. High-resolution chromatographic techniques are indispensable for their effective separation and subsequent identification. Both liquid chromatography (LC) and gas chromatography (GC) are powerful tools in this regard, often coupled with mass spectrometry (MS) for detection. chromatographyonline.com

The choice of chromatographic technique and the specific column and mobile phase conditions are critical for achieving the desired separation. For instance, while reversed-phase UHPLC can struggle to resolve positional isomers of synthetic cannabinoids, other techniques like hydrophilic interaction chromatography (HILIC) have shown better, though still incomplete, resolution for some synthetic cathinone (B1664624) positional isomers. chromatographyonline.com The development of two-dimensional liquid chromatography (2D-LC) has also shown promise in separating co-eluting isomeric and non-isomeric synthetic cannabinoids by combining two orthogonal column systems. oup.comoup.com

Chiral Liquid Chromatography (LC) for Enantiomeric and Diastereomeric Separation

While JWH-031 and its 2'-isomer are positional isomers and not enantiomers or diastereomers (as they lack chiral centers), chiral liquid chromatography is a crucial technique for the separation of other synthetic cannabinoids that do possess stereoisomers. chromatographytoday.com The pharmacological activity of stereoisomers can differ significantly, making their separation and individual characterization essential. chromatographytoday.com

Chiral LC utilizes chiral stationary phases (CSPs) that interact differently with the enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. cannabissciencetech.comfrontiersin.org The separation can be performed in both normal-phase and reversed-phase modes. For example, the enantiomers of synthetic cannabidiol (B1668261) (CBD) have been successfully separated using CHIRALPAK IA, ID, IE, and IG columns with mobile phases consisting of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol. cannabissciencetech.com

Supercritical fluid chromatography (SFC) with chiral columns has also emerged as a powerful technique for the rapid separation of stereoisomers. chromatographytoday.comjst.go.jp For instance, the enantiomers of various synthetic cannabinoids have been baseline separated using UHPSFC with polysaccharide-based chiral columns. chromatographyonline.com

Gas Chromatography (GC) with Specialized Stationary Phases for Positional Isomers

Gas chromatography is a widely used technique for the analysis of synthetic cannabinoids. However, standard GC columns, such as those with a 5% phenyl stationary phase, often provide insufficient resolution for positional isomers. chromatographyonline.comresearchgate.net The development of specialized stationary phases and the use of tandem mass spectrometry (GC-MS/MS) have significantly improved the ability to differentiate these closely related compounds. nih.gov

For the separation of positional isomers of synthetic cannabinoids, the choice of the GC column's stationary phase is critical. While some isomers may co-elute on one type of column, they may be resolved on another with a different polarity or selectivity. For example, while some JWH isomers are difficult to separate on standard non-polar columns, more polar columns or those with specific functionalities may offer better separation.

Furthermore, techniques like solid-phase deposition GC-FTIR can provide enhanced specificity for differentiating regioisomers and other closely related compounds, offering complementary information to mass spectrometry. forensicrti.org The coupling of GC with infrared spectroscopy provides detailed chemical information that can be more discriminating than MS alone for certain isomers. forensicrti.org

Advanced Spectroscopic Methods for Isomer Structural Elucidation and Differentiation

Following chromatographic separation, advanced spectroscopic techniques are employed for the definitive structural elucidation and differentiation of isomers. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary tools for this purpose.

The combination of chromatographic separation with high-resolution mass spectrometry (HRMS) is a powerful approach for identifying and distinguishing between isomers. oup.comoup.com While isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments can be different, allowing for their differentiation. nih.gov For instance, the positional isomers of JWH-081 could be distinguished based on their characteristic product ions in GC-MS/MS analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules, including the determination of isomeric configuration. rsc.orgmagritek.com Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of each atom within the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in a molecule. unodc.org However, for complex molecules and for distinguishing between isomers, two-dimensional (2D) NMR experiments are often necessary. rsc.org These experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal connectivity between atoms, allowing for the complete assignment of the molecular structure. unodc.orgrsc.org

NMR is particularly powerful for differentiating positional isomers, as the chemical shifts and coupling patterns of the aromatic protons on the naphthalene (B1677914) ring of JWH-031 and its 2'-isomer would be distinctly different. rsc.orgmagritek.comnih.gov The specific substitution pattern on the naphthalene ring directly influences the electronic environment of the neighboring protons, resulting in unique NMR spectra for each isomer. For example, ¹H NMR can be used to generate molecular fingerprints for synthetic cannabinoids, and 2D NMR techniques provide additional, more easily differentiable signals compared to 1D NMR. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Isomer Discrimination

The differentiation of isomers, which possess the exact same molecular formula and nominal mass, presents a significant analytical challenge in forensic and chemical analysis. researchgate.net High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the discrimination of synthetic cannabinoid isomers, including those within the JWH series. unito.it Unlike low-resolution mass spectrometry, HRMS instruments provide highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of an ion's elemental composition. researchgate.net This capability is fundamental to confirming the identity of a compound, but for isomers, additional analytical strategies are required.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) is a powerful technique for this purpose. researchgate.net Chromatographic separation, based on properties like polarity, can often resolve isomers prior to mass analysis. acs.org However, many JWH isomers are structurally very similar and may co-elute, making their distinction by retention time alone difficult. unodc.orgresearchgate.net In such cases, the high-resolution capabilities of the mass spectrometer become critical.

Detailed research findings have demonstrated the utility of HRMS in generating unique analytical signatures for different isomers. Key methodologies include:

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis: By inducing fragmentation of the precursor ion and analyzing the resulting product ions with high mass accuracy, structural differences between isomers can be elucidated. Isomers often yield distinct fragmentation patterns or different relative abundances of shared fragment ions. For example, in the analysis of JWH-203, HRMS confirmed the molecular weight and provided evidence for its structure through the identification of characteristic fragment ions. researchgate.netnih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. A recent study highlighted the use of Structures for Lossless Ion Manipulations (SLIM) high-resolution ion mobility-mass spectrometry (HRIM-MS/MS) for the differentiation of synthetic cannabinoid metabolite isomers, including those of JWH-018 and JWH-250. nih.gov The high resolving power of SLIM IM allowed for the separation of isomers with very similar structures based on their different collision cross section (CCS) values. nih.gov For instance, sodiated metabolites of JWH-250 were successfully separated, demonstrating the technique's potential. nih.gov

Advanced Data Analysis Algorithms: Novel computational methods are being developed to enhance isomer discrimination. One such method is the high-dimensional consensus mass spectral (HDCMS) similarity scoring technique, which uses the measurement variability from replicate analyses to create a unique signature for discriminating isomers, even when traditional spectral similarity scores are very high. nih.gov

The combination of chromatographic separation, precise mass measurement of precursor and product ions, and advanced techniques like ion mobility provides a robust framework for the unambiguous identification of specific JWH isomers. unodc.orgnih.gov

The following tables present data from studies on JWH and related synthetic cannabinoid isomers, illustrating the principles of HRMS and IM-MS for their discrimination.

Table 1: High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS/MS) Data for JWH-250 Metabolite Isomers

This table shows the measured collision cross section (CCS) values for sodiated JWH-250 metabolite isomers, demonstrating the separation achieved by high-resolution ion mobility. nih.gov

| Compound | Adduct | Collision Cross Section (CCS) Ų |

| JWH-250 N-4-OH Metabolite | [M+Na]⁺ | 187.5 |

| JWH-250 N-5-OH Metabolite | [M+Na]⁺ | 182.5 |

| JWH-250 5-OH Metabolite | [M+Na]⁺ | 202.3 |

Data sourced from a study on SLIM IM-MS/MS. nih.gov

Table 2: Mass Spectrometric Data for JWH-203 Identification

This table includes accurate mass and fragment ion data used to identify JWH-203, distinguishing it from potential isomers. researchgate.net

| Ion Type | m/z (Measured) | Description |

| Precursor Ion | 340.1471 | [M+H]⁺ accurate mass ion |

| Fragment Ion | 214 | Abundant fragment ion |

| Fragment Ion | 125 | Abundant fragment ion |

Data obtained from the coordinated spectroscopic analysis of JWH-203. researchgate.netnih.gov

Molecular Pharmacology of Jwh 0312 Isomer and Its Isomers: Receptor Interactions

Exploration of Receptor Selectivity and Off-Target Receptor Interactions for JWH-031 2'-Isomer and its Isomers

Investigation of Sigma Receptor Binding

The sigma receptors, comprising at least two subtypes, σ1 and σ2, are unique intracellular proteins that are not structurally related to cannabinoid receptors. wikipedia.org They are known to bind a wide variety of psychoactive drugs and have been implicated in a range of cellular functions and neurological conditions. wikipedia.orgnih.gov

However, studies on other synthetic cannabinoids have revealed interactions with sigma receptors. For instance, some first-generation synthetic cannabinoid receptor agonists (SCRAs) have been assessed for their binding affinity at various non-cannabinoid receptors, including sigma receptors. nih.gov While detailed binding data for the JWH-031 series is absent, the investigation into the off-target effects of other JWH compounds, such as JWH-015, has shown interactions with a panel of other receptors, although specific high-affinity binding to sigma receptors was not a prominent finding in the available literature. frontiersin.org

It is important to note that the structural characteristics of a ligand play a crucial role in its binding affinity for sigma receptors. These receptors are known to accommodate a diverse range of chemical structures. mdpi.com Without direct experimental data, any potential interaction of JWH-031 or its isomers with sigma receptors remains speculative. Further research employing radioligand binding assays with σ1 and σ2 receptor preparations would be necessary to definitively characterize these potential interactions. nih.gov

Assessment of Other Neurotransmitter Receptor Systems

The potential for synthetic cannabinoids to interact with other neurotransmitter systems is a critical area of investigation for understanding their full pharmacological effects. These off-target activities can modulate various physiological processes and may underlie some of the complex and sometimes severe toxicities associated with this class of compounds. nih.govresearchgate.net

Systematic off-target screening of a range of synthetic cannabinoids has revealed interactions with several G protein-coupled receptors (GPCRs). For example, some first-generation aminoalkylindole SCRAs, a class related to the naphthoylpyrrole structure of JWH-031, have demonstrated antagonist activity at the 5-HT₂B receptor. nih.gov Furthermore, some SCRAs have been shown to interact with GPR55 and GPR18, receptors that are also part of the broader endocannabinoid system. nih.gov

A study on the off-target effects of the CB2 selective agonist JWH-015 identified interactions with seven other receptors from a panel of 64, including the glucocorticoid receptor. frontiersin.org This highlights the potential for cross-reactivity with various receptor systems. Another study on a selection of SCRAs, including AMB-FUBINACA, identified inhibitory activity at several off-targets, including histamine (B1213489) H₁ and α₂B adrenergic receptors, at higher concentrations. nih.gov

It is crucial to emphasize that specific data for JWH-031 and its 2'-isomer regarding their interaction with a broad panel of neurotransmitter receptors is not available in the current scientific literature. The lipophilic nature of many synthetic cannabinoids may contribute to non-specific binding and a broader off-target profile. nih.gov Therefore, comprehensive screening of JWH-031 and its isomers is required to determine their selectivity and potential for interacting with other neurotransmitter systems, which would be essential for a complete assessment of their pharmacological and toxicological profiles.

Metabolic Pathways and Biotransformation of Jwh 0312 Isomer Isomers

In Silico Prediction of JWH-031 2'-Isomer Metabolites

The initial step in characterizing the metabolism of a new compound often involves in silico, or computational, methods. These approaches are cost-effective and provide a theoretical foundation for subsequent laboratory-based studies.

Computational Algorithms for Predicting Cytochrome P450 (CYP) Mediated Metabolism

A variety of software tools and algorithms are available to predict how xenobiotics, such as synthetic cannabinoids, are metabolized by the Cytochrome P450 (CYP) enzyme system, which is a primary driver of Phase I metabolism. nih.govresearchgate.netnih.gov These programs use extensive databases of known metabolic reactions and machine learning models to forecast the likely biotransformations a molecule will undergo. nih.govresearchgate.netnih.gov For other synthetic cannabinoids, tools like GLORYx, BioTransformer 3.0, SyGMa, and MetaTrans have been evaluated for their performance in predicting metabolites. nih.govresearchgate.netnih.gov However, the search of existing literature yielded no studies where these algorithms were specifically applied to predict the metabolism of JWH-031 2'-isomer.

Identification of Potential Metabolic Hotspots

A key function of in silico prediction is the identification of "metabolic hotspots"—the specific atoms or bonds on a molecule most likely to be modified by metabolic enzymes. This predictive information is invaluable for guiding the search for actual metabolites in biological samples. For numerous JWH-series compounds, these hotspots often include the alkyl side chain and the indole (B1671886) or naphthyl rings, leading to hydroxylation, carboxylation, and N-dealkylation. dshs-koeln.deresearchgate.netresearchgate.net Without specific in silico analysis of JWH-031 2'-isomer, its potential metabolic hotspots remain speculative.

In Vitro Metabolic Stability and Metabolite Identification of JWH-031 2'-Isomer Isomers

Following computational predictions, in vitro (laboratory-based) experiments are essential to confirm and identify actual metabolites. These studies typically use liver-derived systems that contain the necessary metabolic enzymes.

Hepatic Microsomal Incubation Systems

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes and are a standard tool for studying Phase I metabolism of drugs. nih.gov Incubating a compound with HLMs allows researchers to generate and identify its primary oxidative metabolites. nih.gov Numerous studies have successfully used HLMs to elucidate the metabolic pathways of various synthetic cannabinoids, including other JWH analogs. nih.gov A thorough literature search found no published research detailing the incubation of JWH-031 2'-isomer with human or animal liver microsomes.

Isolated Hepatocyte or Liver Slice Experiments

For a more comprehensive view of metabolism, including both Phase I and Phase II (conjugation) reactions, experiments using intact liver cells (hepatocytes) or thin liver slices are employed. These systems provide a cellular environment that more closely mimics the liver's metabolic activity in vivo. While this approach has been applied to other novel psychoactive substances, no studies utilizing isolated hepatocytes or liver slices to investigate the biotransformation of JWH-031 2'-isomer are available. researchgate.net

Advanced Analytical Techniques for Metabolite Identification (e.g., LC-MS/MS, HRMS)

The identification of metabolites generated in in vitro systems relies on sophisticated analytical instrumentation. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are critical for separating complex mixtures and determining the exact mass and structure of metabolites. nih.govrestek.comnih.govthermofisher.comuoa.gr These methods are the gold standard for confirming the structures proposed by in silico models and have been extensively used to characterize the metabolites of a wide array of synthetic cannabinoids. nih.govnih.govcolostate.eduacs.orgnih.gov However, the absence of in vitro studies on JWH-031 2'-isomer means that no such analytical data has been generated or published for this specific compound.

Lack of Scientific Data Prevents Analysis of JWH-031 2'-Isomer Metabolism

A thorough review of available scientific literature reveals a significant gap in the understanding of the metabolic pathways and biotransformation of the synthetic cannabinoid JWH-031 2'-Isomer. Currently, there is no published research detailing how this specific compound is processed, broken down, or chemically altered by biological systems.

The initial intent was to provide a detailed analysis structured around the metabolic pathways and the comparative metabolic fate of JWH-031 2'-Isomer and its related isomers. However, the requisite data to populate such an analysis does not exist in the public domain. Research into the metabolism of synthetic cannabinoids has largely concentrated on other, more prevalent compounds such as JWH-018 and JWH-073. The metabolic fate of these compounds, involving processes like hydroxylation and glucuronidation, has been documented. In contrast, JWH-031 and its specific 2'-isomer have not been the subject of such metabolic studies.

Without foundational research, any discussion on the metabolic pathways or a comparative analysis of the metabolic fate of JWH-031 2'-Isomer would be purely speculative and would not meet the standards of scientific accuracy. Therefore, it is not possible to generate the requested article based on current scientific knowledge.

Structure Activity Relationship Sar and Computational Modeling of Jwh 0312 Isomer Series

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analyses for JWH-031 2'-Isomer

Quantitative structure-activity relationship (QSAR) models are mathematical representations that correlate a molecule's chemical structure with its biological activity. mdpi.comnih.gov For synthetic cannabinoids, these models are crucial for predicting their affinity for cannabinoid receptors (CB1 and CB2). nih.govresearchgate.net The development of a reliable QSAR model involves calculating molecular descriptors for a series of compounds and correlating them with experimentally determined receptor binding affinities. mdpi.com Although direct experimental data for the JWH-031 2'-isomer is not extensively published, its activity can be predicted based on QSAR models developed for the broader class of naphthoylpyrrole and naphthoylindole synthetic cannabinoids. mdpi.comresearchgate.net

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. unina.itd-nb.info For synthetic cannabinoids that bind to the CB1 receptor, the key pharmacophoric features generally include:

A hydrophobic head: In the JWH-031 2'-isomer, this is the naphthyl ring system.

A central linker: The carbonyl group serves as a critical linker. Its oxygen atom often acts as a hydrogen bond acceptor (HBA). frontiersin.org

A heterocyclic core: The 1-hexyl-pyrrol-2-yl group constitutes this feature.

A hydrophobic tail: The N-hexyl alkyl chain provides a crucial hydrophobic anchor, with chain length significantly influencing binding affinity. researchgate.net

The specific arrangement of these features in three-dimensional space is critical for optimal binding to the receptor. unina.it The position of the naphthyl group at the 2-position of the pyrrole (B145914) ring in this isomer, as opposed to other positions in related compounds, directly impacts the spatial orientation of these pharmacophoric features.

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. nih.govnih.gov These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). researchgate.net In QSAR studies of synthetic cannabinoids, descriptors such as the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and topological surface area are often correlated with CB1 receptor binding affinity (expressed as Ki or pKi). mdpi.comnih.gov

For the JWH-031 2'-isomer, increasing the hydrophobicity (higher logP), largely influenced by the hexyl chain and naphthyl group, is generally expected to correlate with increased binding affinity, up to a certain point. nih.gov The table below presents a hypothetical set of molecular descriptors for JWH-031 and its 2'-isomer, illustrating how these values can be used in a QSAR model to predict biological activity.

| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Topological Polar Surface Area (Ų) | Predicted pKi (CB1) |

| JWH-031 | 305.4 | 6.8 | 21.6 | 6.40 |

| JWH-031 2'-Isomer | 305.4 | 6.8 | 21.6 | (Predicted to be similar) |

Note: Data is illustrative and based on general QSAR principles for this compound class.

Advanced Computational Chemistry for JWH-031 2'-Isomer Receptor Interactions

To gain a more granular understanding of how the JWH-031 2'-isomer interacts with cannabinoid receptors, advanced computational methods like molecular docking, molecular dynamics, and density functional theory are employed. olemiss.edunih.govmpg.de

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com Docking simulations of JWH compounds into homology models or crystal structures of the CB1 receptor have identified a common binding pocket. nih.govolemiss.edu Key interactions typically involve:

π-π stacking: The naphthyl group of the ligand interacts with aromatic residues in the receptor, such as Phenylalanine (Phe) and Tryptophan (Trp), specifically Phe170, Phe174, Phe268, and Trp279. nih.gov

Hydrophobic interactions: The N-hexyl chain settles into a hydrophobic channel within the receptor.

Hydrogen bonding: While not always present, the carbonyl oxygen can form a hydrogen bond with residues like Lysine (Lys) 192 (Lys3.28).

For the JWH-031 2'-isomer, the positioning of the naphthyl group at the 2-position of the pyrrole ring would dictate its specific orientation within this binding pocket, potentially altering the precise nature of the π-π stacking interactions compared to its 3-substituted or 5-substituted counterparts. caymanchem.com

| Interaction Type | JWH-031 2'-Isomer Moiety | Key CB1 Receptor Residues (Predicted) | Predicted Docking Score (kcal/mol) |

| π-π Stacking | Naphthyl Ring | Phe174, Phe268, Trp279 | -9.5 |

| Hydrophobic | Hexyl Chain | Leu193, Phe177, Leu276, Met363 | |

| Hydrogen Bond | Carbonyl Oxygen | Lys192 |

Note: Data is illustrative and based on typical docking results for JWH analogs. nih.gov

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing for the assessment of the stability of a ligand-receptor complex. nih.govmdpi.com An MD simulation of the JWH-031 2'-isomer docked into the CB1 receptor would start with the predicted binding pose and simulate its behavior in a model cell membrane environment. mdpi.com

Key analyses from an MD simulation include:

Root-Mean-Square Deviation (RMSD): Tracking the RMSD of the ligand and protein backbone over time indicates the stability of the complex. A stable RMSD suggests a stable binding pose. nih.govscirp.org

Root-Mean-Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein and ligand, highlighting which residues are most mobile and which are constrained by the interaction. scirp.org

Interaction Energy Analysis: This calculation quantifies the strength of interactions (e.g., van der Waals, electrostatic) between the ligand and specific receptor residues throughout the simulation, confirming the persistence of key binding contacts. nih.gov

MD simulations can confirm whether the initial docked pose is maintained and reveal the dynamic nature of the interactions, such as the stability of hydrogen bonds and the flexibility of the alkyl tail within its hydrophobic pocket. nih.govbiorxiv.org

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mpg.descispace.com It provides a way to calculate properties based on the electron density, which is a more manageable variable than the complex multi-electron wavefunction. hi.is

In the context of the JWH-031 2'-isomer, DFT can be used to:

Determine Isomeric Stability: By calculating the ground-state energy of JWH-031 and its 2'-isomer, DFT can predict their relative thermodynamic stabilities. nih.gov Minor differences in energy can indicate which isomer is more likely to be the thermodynamically favored product in a synthesis.

Analyze Electronic Properties: DFT can map the electrostatic potential surface of the molecule, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The electron-rich carbonyl oxygen, for example, is a key site for potential hydrogen bonding, and its reactivity is influenced by the electronic structure of the entire molecule. uit.no

These calculations provide fundamental insights into the intrinsic properties of the isomer that underpin its interactions at the molecular level.

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics and data mining have become indispensable tools in modern drug discovery and toxicology, providing the means to navigate and rationalize the complex relationship between chemical structure and biological activity. u-strasbg.fr For novel psychoactive substances (NPS) like the JWH-031 2'-isomer series, these computational approaches allow for the systematic analysis of the structure-activity relationship (SAR), helping to predict the biological effects of new, uncharacterized analogs and to identify key structural features that govern their potency and receptor affinity. nih.gov

The core of this analysis lies in the concept of the Structure-Activity Landscape (SAL) , which is a graphical representation of how biological activity changes with variations in chemical structure. blogspot.com In a smooth landscape, small changes to a molecule result in small, predictable changes in activity. However, these landscapes are often rugged, featuring "activity cliffs"—pairs of structurally similar compounds that exhibit a large and unexpected difference in biological activity. nih.gov Identifying these cliffs is crucial as they highlight subtle structural modifications that can dramatically alter a compound's effects. blogspot.com

For a hypothetical series of JWH-031 2'-isomer analogs, a cheminformatics workflow would typically involve several key steps:

Dataset Curation: A database of structurally related analogs of JWH-031 2'-isomer would be compiled. This involves creating a library of virtual compounds by systematically modifying the core structure—for instance, by altering the length of the N-hexyl chain, substituting groups on the naphthyl ring, or modifying the pyrrole core.

Descriptor Calculation: For each compound in the dataset, a set of numerical descriptors is calculated. These can range from simple physicochemical properties (e.g., molecular weight, logP) to complex 2D and 3D structural fingerprints that encode the molecule's topology and shape. frontiersin.orgresearchgate.net

Similarity Analysis: The structural similarity between all pairs of compounds in the dataset is quantified using metrics like the Tanimoto coefficient, which compares their molecular fingerprints. nih.gov

Landscape Visualization and Analysis: Using the calculated biological activity data (e.g., receptor binding affinity from in vitro assays) and similarity metrics, the structure-activity landscape can be mapped. A key tool for identifying activity cliffs is the Structure-Activity Landscape Index (SALI) . blogspot.comnih.gov The SALI value for a pair of compounds is calculated by dividing the absolute difference in their activity by their structural dissimilarity (1 - Tanimoto similarity). blogspot.com A high SALI value indicates a steep activity cliff.

Research Findings from a Hypothetical JWH-031 2'-Isomer Series

To illustrate this process, consider a hypothetical dataset of JWH-031 2'-isomer analogs. JWH-031 itself is a synthetic cannabinoid with a relatively low binding affinity for the central CB1 receptor (Ki = 399 nM). caymanchem.com Its 2'-isomer differs in the attachment position on the pyrrole group. caymanchem.com The physiological properties of the 2'-isomer are not well-defined, making it a candidate for SAR exploration. caymanchem.com

The table below outlines a potential series of analogs designed to probe the SAR around the N-alkyl chain and the naphthyl ring.

| Compound ID | Parent Compound | Structural Modification | Chemical Formula |

|---|---|---|---|

| JWH-031-2'-iso | - | N-hexyl chain (Baseline) | C21H23NO |

| Analog-1 | JWH-031-2'-iso | N-pentyl chain (Shorter alkyl) | C20H21NO |

| Analog-2 | JWH-031-2'-iso | N-heptyl chain (Longer alkyl) | C22H25NO |

| Analog-3 | JWH-031-2'-iso | 4-methoxy-naphthalene | C22H25NO2 |

| Analog-4 | Analog-1 | 4-methoxy-naphthalene | C21H23NO2 |

Following synthesis and in vitro testing, the biological data could be analyzed alongside computational metrics. The table below presents hypothetical binding affinities (Ki) for the CB1 receptor and the calculated Tanimoto similarity and SALI values relative to the parent compound, JWH-031 2'-isomer.

| Compound Pair | Hypothetical CB1 Ki (nM) | Tanimoto Similarity | SALI Value | Interpretation |

|---|---|---|---|---|

| JWH-031-2'-iso | 450 | 1.00 | - | Baseline |

| Analog-1 | 250 | 0.92 | 2500 | Smooth SAR |

| Analog-2 | 600 | 0.91 | 1667 | Smooth SAR |

| Analog-3 | 50 | 0.88 | 3333 | Moderate Cliff |

| Analog-4 | 25 | 0.81 | 2237 | Activity Cliff (relative to Analog-3) |

From this hypothetical data, a data mining approach would reveal key insights:

Alkyl Chain Length: Shortening the N-hexyl chain to a pentyl chain (Analog-1) might slightly increase affinity, while lengthening it to a heptyl chain (Analog-2) could decrease it. This follows known SAR trends for many synthetic cannabinoids where an alkyl chain of 4 to 6 carbons is often optimal. researchgate.net

Naphthyl Substitution: The introduction of a methoxy (B1213986) group on the naphthalene (B1677914) ring (Analog-3) could lead to a significant increase in binding affinity. This creates a moderate activity cliff, suggesting this position is critical for receptor interaction.

Combined Modifications: The combination of the shorter N-pentyl chain and the 4-methoxy-naphthalene substitution (Analog-4) could result in the highest affinity compound in the series. The analysis of the relationship between Analog-3 and Analog-4 would further refine the understanding of the SAR landscape.

By systematically generating and analyzing such data, cheminformatics provides a powerful framework for understanding the SAR of the JWH-031 2'-isomer series, enabling the prediction of activity for novel structures and highlighting regions of the molecule that are critical for its biological function. This approach is vital for forensic and toxicological fields to anticipate the effects of newly emerging synthetic cannabinoids. nih.govfrontiersin.org

Advanced Analytical Method Development for Isomer Specific Detection of Jwh 0312 Isomer

Optimization of Chromatographic Separation Methods for JWH-018 2'-Isomer Isomers

Chromatographic separation is the cornerstone of isomer analysis, as mass spectrometry alone is often insufficient to distinguish between compounds with identical molecular weights and similar fragmentation patterns. chromtech.net.au Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been extensively optimized to resolve complex mixtures of synthetic cannabinoid isomers.

Development of HPLC Methods for Complex Isomer Mixtures

High-performance liquid chromatography (HPLC) and its ultra-high-performance variant (UHPLC) are powerful tools for separating non-volatile compounds like synthetic cannabinoids from complex matrices. ojp.govchromatographytoday.com The key to successful isomer separation lies in the careful selection of column chemistry and mobile phase composition to exploit subtle differences in polarity and structure.

Researchers have found that columns with biphenyl (B1667301) and pentafluorophenyl (PFP) stationary phases offer unique selectivity for synthetic cannabinoid isomers. ojp.govrestek.com For instance, a method using a Raptor Biphenyl column demonstrated the ability to resolve numerous JWH-018 and JWH-073 monohydroxylated metabolites, which are positional isomers that are often indistinguishable by mass spectrometry alone. restek.com The development process often involves screening various column types and mobile phase modifiers to achieve baseline resolution. shimadzu.com For example, adjusting the concentration of ammonium (B1175870) formate (B1220265) in the mobile phase can shift the retention times of acidic cannabinoids relative to neutral ones, enabling the separation of previously co-eluting compounds. chromatographytoday.comshimadzu.com

For particularly complex mixtures where traditional single-column HPLC is insufficient, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power. researchgate.netoup.comojp.gov This technique uses two columns with different selectivities (e.g., a Bonus-RP column in the first dimension and a biphenyl column in the second) to separate compounds that co-elute in a one-dimensional system. oup.comojp.gov Studies have demonstrated that 2D-LC can successfully resolve isomeric and structurally related synthetic cannabinoids that were unresolvable using traditional 1D-LC methods. oup.comojp.gov

Table 1: Examples of HPLC Conditions for Synthetic Cannabinoid Isomer Separation

| Parameter | Method 1: UHPLC-QTOF researchgate.net | Method 2: 2D-LC-QTOF-MS oup.com | Method 3: HPLC for 17 Cannabinoids shimadzu.com |

| Column | Restek Ultra Biphenyl | 1D: Bonus-RP; 2D: Biphenyl | Shimadzu Shim-pack GIST C18 |

| Mobile Phase A | 0.01% Formic acid in water | 1D & 2D: 0.1% Formic acid in water | 7.5 mM Ammonium formate in water |

| Mobile Phase B | 0.01% Formic acid in 50:50 methanol:acetonitrile | 1D & 2D: 0.1% Formic acid in acetonitrile | Acetonitrile |

| Flow Rate | 0.5 mL/min | Not specified | 1.4 mL/min |

| Gradient | Gradient elution over 15 min | Gradient elution | Gradient elution over 10 min |

| Key Finding | Successful confirmation of 47 synthetic cannabinoid metabolites. researchgate.net | Resolved all components in mixtures of co-eluting isomers. oup.com | Achieved baseline resolution of 17 cannabinoids, including isomers. shimadzu.com |

Refinement of GC Methods for Volatile Isomers

Gas chromatography (GC) is a highly efficient separation technique for volatile and semi-volatile compounds. While many cannabinoids require derivatization to increase their volatility for GC analysis, the technique provides a high degree of specificity due to the high number of theoretical plates in capillary columns. nih.govljmu.ac.uk

The choice of the stationary phase is critical for resolving isomers. A study comparing the six regioisomeric naphthoyl-substituted 1-n-pentylindoles, including JWH-018 and its 2'-isomer, found that a trifluoropropyl methyl polysiloxane (Rtx-200) stationary phase provided excellent resolution for all six compounds. ojp.gov The elution order on this column appeared to be related to the relative distance between the two substituents on the indole (B1671886) nucleus. ojp.gov In general, the elution order of regioisomers in GC is often consistent based on the substitution pattern on the indole ring. ojp.gov

Other advanced chromatographic techniques related to GC have also proven effective. Ultra-high-performance supercritical fluid chromatography (UHPSFC) has been shown to be preferable to both UHPLC and GC for separating positional isomers and diastereomers of synthetic cannabinoids. researchgate.net One study successfully separated JWH-018 and nine of its positional isomers using a chiral stationary phase column (Acquity UPC2 Trefoil CEL1) with UHPSFC, demonstrating superior performance compared to GC and UHPLC methods for this specific challenge. researchgate.netchromatographyonline.com

Table 2: GC and SFC Conditions for JWH-018 Isomer Separation

| Parameter | Method 1: GC-MS ojp.gov | Method 2: UHPSFC-UV chromatographyonline.com |

| Technique | Gas Chromatography-Mass Spectrometry | Ultra High Performance Supercritical Fluid Chromatography |

| Column | Rtx-200 (trifluoropropyl methyl polysiloxane) | Acquity UPC2 Trefoil CEL1 (chiral) |

| Analytes | JWH-018 and 5 regioisomeric equivalents | JWH-018 and 9 positional isomers |

| Key Finding | Excellent resolution of all six regioisomers. | Near-baseline separation of all 10 isomers. |

Mass Spectrometric Approaches for Isomer Identification and Quantification in Research Samples

Mass spectrometry (MS) is the primary detection method coupled with chromatography for the identification and quantification of synthetic cannabinoids. For isomers, tandem mass spectrometry (MS/MS) is often required to generate characteristic fragment ions that can aid in differentiation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique widely used for the quantitative analysis of synthetic cannabinoids and their metabolites in biological matrices like urine. thermofisher.comactamedica.orgmdpi.com The method typically operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, providing excellent specificity and low detection limits. actamedica.orgresearchgate.net

While powerful, LC-MS/MS cannot distinguish between isomers that produce identical precursor ions and similar fragmentation patterns without prior chromatographic separation. chromtech.net.au Therefore, methods rely heavily on the LC separation to ensure that isomers, such as the various hydroxylated metabolites of JWH-018, are resolved before they enter the mass spectrometer. chromtech.net.aurestek.com For example, a "dilute and shoot" quantitative method for JWH-018 metabolites in urine used an LC-MS/MS system to achieve a limit of quantification of 2 ng/mL. thermofisher.com Another comprehensive method was developed and validated for the simultaneous quantification of 20 synthetic cannabinoids and 21 of their metabolites in urine. nih.gov These methods are essential for forensic toxicology and clinical research, providing reliable quantitative data once isomer separation has been achieved chromatographically. actamedica.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Forensic Research

GC-MS with electron ionization (EI) is a robust technique for forensic analysis because it produces reproducible mass spectra that can be compared against library databases. nih.gov The high-energy EI process generates extensive fragmentation, which can often provide structurally significant ions for isomer differentiation.

For JWH-018 and its regioisomers, GC-EI-MS analysis reveals both common and unique fragment ions. All six naphthoyl-substituted isomers produce common ions for the naphthyl (m/z 127) and naphthoyl (m/z 155) cations. ojp.gov However, the mass spectrum of JWH-018 (the 3-(1-naphthoyl) isomer) is distinguished from its five other regioisomers by the high relative abundance of the fragment ion at m/z 144 and a characteristic fragment at m/z 324, resulting from the loss of an OH group. ojp.gov The 2'-naphthyl isomer of JWH-018, in contrast, does not show a significant loss of 17 amu (OH). nist.gov

For isomers that produce nearly identical EI spectra, GC-MS/MS becomes necessary. nih.gov This was demonstrated in the differentiation of positional isomers of JWH-081, where isomers with similar initial spectra could be distinguished by their unique product ion spectra after selecting appropriate precursor ions. nih.gov Similarly, GC-MS/MS was used to differentiate the hydroxyindole metabolite isomers of JWH-018 by selecting the precursor ion at m/z 302, which yielded characteristic product ions for each isomer. researchgate.netresearchgate.netnih.gov

Table 3: Key Differentiating EI-MS Fragments for JWH-018 Isomers ojp.govnist.gov

| Compound | Key Differentiating Feature(s) | m/z of Key Ions |

| JWH-018 (3-(1-naphthoyl) isomer) | High relative abundance of m/z 144; Significant (M-17)+ ion | 144, 324 |

| JWH-018 2'-naphthyl isomer | No significant loss of 17 amu (OH) from molecular ion | N/A |

| All Naphthoyl Isomers | Common fragments for naphthyl and naphthoyl groups | 127, 155 |

Application of Advanced Spectroscopic Techniques for Isomeric Discrimination

Beyond mass spectrometry, other spectroscopic techniques are being explored to provide orthogonal data for isomer differentiation, increasing the confidence of identification.

Infrared (IR) spectroscopy, particularly when coupled with gas chromatography (GC-FTIR), can provide unambiguous structural elucidation. frontiersin.org The vapor phase infrared spectra of the regioisomeric methylated indole ring analogues of JWH-018 showed unique and characteristic absorption patterns for each compound, allowing for their clear discrimination. ojp.govresearchgate.net This technique is powerful because isomers with different substituent positions will have distinct IR spectra, even if their mass spectra are similar.

Another emerging and powerful technique is ion mobility spectrometry (IMS), often coupled with mass spectrometry (IM-MS). clemson.edurug.nl IMS separates ions in the gas phase based on their size, shape, and charge. Isomers that differ subtly in their three-dimensional structure can have different drift times through the IMS cell, allowing for their separation. A high-resolution SLIM (Structures for Lossless Ion Manipulations) IM-MS approach was able to provide adequate separation for many synthetic cannabinoid isomers. clemson.edu For challenging cases like the JWH-018 isomers where baseline IMS separation was difficult, a simple chemical derivatization step prior to analysis allowed for the differentiation of all isomers based on a combination of their collision cross-section (CCS) values and m/z. clemson.edu

Comprehensive NMR Spectroscopic Analysis for Fine Structural Differences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is exceptionally well-suited for distinguishing between isomers like the JWH-018 2'-isomer and its 1'-counterpart due to its high sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of the JWH-018 2'-isomer, the most significant differences in the ¹H NMR spectrum compared to the 1'-isomer are expected in the aromatic region, specifically the signals corresponding to the protons of the naphthalene (B1677914) ring. The change in the substitution pattern from the 1'-position to the 2'-position alters the symmetry and electronic distribution of the naphthalene system, leading to distinct chemical shifts and coupling patterns for the seven naphthyl protons. The protons on the indole ring and the pentyl chain would also experience slight shifts, though likely less pronounced than those on the naphthalene moiety.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. The substitution position on the naphthalene ring is a key differentiator. The chemical shift of the carbonyl carbon and the carbons of the naphthalene ring, particularly the carbon directly attached to the carbonyl group (C-2') and the adjacent carbons, will be significantly different between the 1'- and 2'-isomers. These differences in chemical shifts provide a definitive method for structural elucidation and isomer differentiation.

Predicted NMR Data for JWH-018 2'-Isomer

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Indole Protons | 7.0 - 8.5 | 100 - 140 |

| Naphthyl Protons | 7.4 - 8.4 | 120 - 135 |

| Pentyl Chain Protons | 0.8 - 4.2 | 13 - 47 |

| Carbonyl Carbon | - | ~192 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Fingerprinting Isomers

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the unique vibrational modes of a molecule's chemical bonds. These techniques are highly effective for differentiating between positional isomers.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some molecular vibrations are active in both IR and Raman, others may be strong in one and weak or silent in the other. For non-centrosymmetric molecules like the JWH-018 isomers, many vibrations will be both IR and Raman active. However, the relative intensities of the peaks will differ, providing another layer of identifying information. The aromatic ring stretching modes in the 1600-1400 cm⁻¹ region and the various C-H bending modes are expected to provide distinguishing features in the Raman spectrum of the JWH-018 2'-isomer.

Characteristic Vibrational Spectroscopy Data for JWH-018 2'-Isomer

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O Stretch | ~1620 - 1640 | ~1620 - 1640 |

| Aromatic C=C Stretch | ~1400 - 1600 | ~1400 - 1600 (often stronger than in IR) |

| C-H Stretch (Aromatic) | ~3000 - 3100 | ~3000 - 3100 |

| C-H Stretch (Aliphatic) | ~2850 - 2960 | ~2850 - 2960 |

| Fingerprint Region | 700 - 1500 (complex, unique pattern) | 700 - 1500 (complex, unique pattern) |

Note: These are generalized ranges. Specific peak positions and intensities form the unique fingerprint.

Development of Standardized Analytical Protocols for Research Purposes

To ensure the accuracy, reliability, and reproducibility of research findings involving the JWH-018 2'-isomer, the development of standardized analytical protocols is essential. Such protocols should be thoroughly validated. oup.comresearchgate.net A comprehensive protocol for the analysis of this isomer, for instance by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would include the following validated parameters:

Selectivity and Specificity: The method must be able to unequivocally identify the JWH-018 2'-isomer and distinguish it from other related substances, particularly other positional isomers like JWH-018. researchgate.net This is typically achieved through a combination of chromatographic separation and mass spectrometric detection. chrom-china.comchromtech.net.au

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net These limits must be determined and be appropriate for the intended research application.

Linearity and Calibration: The protocol should establish a linear relationship between the concentration of the analyte and the instrument response over a defined range. A calibration curve should be prepared using certified reference material of the JWH-018 2'-isomer. oup.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among a series of measurements. Both should be evaluated at multiple concentration levels to ensure the reliability of the data. oup.comresearchgate.net

Recovery: The extraction efficiency of the analytical method should be determined to account for any loss of the analyte during sample preparation.

Stability: The stability of the JWH-018 2'-isomer in the chosen solvent and under storage conditions should be assessed to ensure that the sample does not degrade over time, which would lead to inaccurate results. nih.gov

System Suitability: Before each analytical run, a system suitability test should be performed to ensure that the analytical system is performing correctly. This typically involves injecting a standard solution and checking parameters like peak resolution, retention time, and detector response.

By standardizing and validating these analytical parameters, researchers can have a high degree of confidence in the qualitative and quantitative data obtained for the JWH-018 2'-isomer, allowing for meaningful comparisons of results across different studies and laboratories.

Pre Clinical in Vivo Research on Jwh 0312 Isomer Isomers: Mechanistic Investigations

Investigation of Cannabinoid Receptor Occupancy in Animal Models

No data is available for JWH-031 2'-Isomer. For context, studies on other synthetic cannabinoids often use techniques like ex vivo autoradiography with radiolabeled ligands to determine the extent to which a compound binds to CB1 and CB2 receptors in the brain and peripheral tissues of animal models. researchgate.net This helps to correlate receptor binding with observed pharmacological effects.

Exploration of Receptor-Mediated Pharmacological Responses in Animal Models

No information exists for JWH-031 2'-Isomer. Research in this area for other cannabinoids typically involves administering the compound to animal models, such as mice, and observing specific physiological and behavioral responses known to be mediated by cannabinoid receptors. nih.gov

Assessment of Specific Behavioral Phenotypes Linked to Cannabinoid Receptor Activation (e.g., locomotor activity modulation)

There is no specific data on the effects of JWH-031 2'-Isomer on locomotor activity. In mice, activation of the CB1 receptor by synthetic cannabinoids typically leads to a dose-dependent suppression of spontaneous locomotor activity. researchgate.netnih.gov This is a component of the "cannabinoid tetrad," a series of tests used to characterize the in vivo effects of cannabinoid agonists. nih.gov For example, the parent compound JWH-031 has been shown to reduce spontaneous activity in mice. caymanchem.com

Emerging Research Directions and Future Perspectives for Jwh 0312 Isomer Research

Design and Synthesis of Novel JWH-031 2'-Isomer Analogues with Tuned Receptor Selectivity

A primary goal in modern cannabinoid research is the development of ligands with high selectivity for either the CB1 or CB2 receptor to isolate therapeutic effects and minimize unwanted psychoactivity. The JWH-031 2'-isomer scaffold is a promising starting point for designing such analogues. The design process focuses on systematically modifying its three main structural components: the N-alkyl chain (tail), the pyrrole (B145914) core, and the naphthoyl group.

Research into other synthetic cannabinoids has established that modifications to these regions can dramatically alter receptor affinity and selectivity. For instance, altering the N-alkyl chain or making substitutions on the naphthyl ring of the related compound JWH-015 were explored to develop fluorescent probes with CB2 selectivity. nottingham.ac.uk Similarly, the removal of a single hydroxyl group from a classical cannabinoid structure was shown to significantly increase CB2 receptor selectivity in the compound JWH-133. wikipedia.org

The synthesis of these novel analogues would follow established organic chemistry principles, likely involving the alkylation of a pyrrole precursor followed by a Friedel-Crafts acylation with a substituted naphthalene (B1677914) derivative. mdpi.comnih.gov By creating a library of analogues based on the JWH-031 2'-isomer structure, researchers can systematically probe the steric and electronic requirements for optimal binding and functional activity at CB1 and CB2 receptors.

| Structural Component | Modification Strategy | Anticipated Effect on Receptor Selectivity | Example from Related Compounds |

|---|---|---|---|

| N-Hexyl Chain (Tail) | Varying chain length; introducing branching, cyclization, or terminal functional groups (e.g., fluorine). | Influences binding pocket interactions and potency. Shorter or bulkier chains may alter selectivity. | Analogues of JWH-018 with varied tail groups showed different anti-seizure activity. nih.gov |

| Pyrrole Core | Substitution on the pyrrole ring; replacement with other heterocycles (e.g., indole (B1671886), indazole). | The core structure is critical for overall cannabinoid activity. | Indazole-based cores are common in potent synthetic cannabinoids like AB-CHMINACA. drugsandalcohol.ie |

| Naphthoyl Group | Substitution at different positions on the naphthalene ring (e.g., with methoxy (B1213986), halogen, or alkyl groups). | Directly impacts receptor affinity and can tune CB1/CB2 selectivity. | Positional isomers of JWH-081 (methoxynaphthoyl group) require advanced techniques for differentiation. nih.gov |

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

To efficiently guide the design and synthesis of novel analogues, a modern research workflow must integrate computational modeling with experimental validation. cardiff.ac.ukru.nl This synergistic approach accelerates the discovery process and provides a deeper understanding of the molecular mechanisms underlying ligand-receptor interactions.

Computational Approaches: Molecular docking simulations can predict the binding poses and affinities of virtual JWH-031 2'-isomer analogues within the crystal structures or homology models of the CB1 and CB2 receptors. acs.org These in silico studies help prioritize which compounds are most likely to succeed, saving time and resources. acs.org Quantum mechanics (QM) and machine learning (ML) methods can further refine predictions of molecular properties and receptor interactions, offering a more nuanced view than traditional force-field-based methods alone. acs.orgacs.org

Experimental Validation: The predictions from computational models must be confirmed through rigorous experimental testing.

In Vitro Binding Assays: Radioligand binding assays are the gold standard for determining the binding affinity (Kᵢ) of a compound for its target receptor. mdpi.complos.org These experiments measure how effectively a novel analogue competes with a known radiolabeled cannabinoid (such as [³H]CP55,940) for binding to membranes prepared from cells expressing human CB1 or CB2 receptors. acs.orgnih.gov

Functional Assays: Beyond simple binding, it is crucial to determine a compound's functional activity—whether it acts as an agonist, antagonist, or inverse agonist. Assays that measure the modulation of downstream signaling pathways, such as forskolin-stimulated cAMP production or β-arrestin2 recruitment, provide this vital information. acs.orgnih.gov

By cyclically using computational data to guide synthesis and then using experimental results to refine the computational models, researchers can build a highly accurate and predictive understanding of the SAR for the JWH-031 2'-isomer chemical class.

| Phase | Technique | Purpose | Reference Example |

|---|---|---|---|

| Computational | Molecular Docking | Predict binding pose and affinity of virtual analogues at CB1/CB2 receptors. | Used to validate the design of novel fluorescent CB1R probes. acs.org |

| Quantum Chemistry / Machine Learning | Refine structural optimization and calculate electronic properties for more accurate predictions. | Protocols can efficiently calculate chemical shifts for conformationally flexible metabolites. acs.org | |

| Experimental | Radioligand Binding Assays | Determine the empirical binding affinity (Kᵢ) of synthesized analogues. | Used to measure the affinity of MDMB-CHMICA analogues at the hCB1 receptor. mdpi.com |

| cAMP / β-Arrestin Functional Assays | Characterize the functional activity (agonist, antagonist, inverse agonist) and signaling bias. | Assessed signaling bias for a range of synthetic cannabinoid receptor agonists. nih.gov |

Development of Advanced Bioanalytical Techniques for Isomer-Specific Research in Complex Matrices

A significant challenge in forensic and clinical toxicology is the unambiguous identification of synthetic cannabinoid isomers in complex biological matrices like plasma or urine. biopharmaservices.com Positional isomers like JWH-031 2'-isomer and its potential counterparts (e.g., 3'-, 4'-, or 5'-isomers) have identical molecular weights and often produce nearly indistinguishable mass spectra under standard analysis, making differentiation difficult. nih.govwvu.edu

Future research will depend on the application and refinement of advanced analytical techniques capable of isomer-specific identification.

Chromatography-Mass Spectrometry (GC-MS/LC-MS): While standard GC-MS may be insufficient, tandem mass spectrometry (MS/MS) offers greater specificity. By carefully selecting a precursor ion and analyzing its fragmentation pattern, unique product ions or distinct ion ratios can be found to differentiate between isomers. nih.govresearchgate.net The study of JWH-081 isomers, for example, showed that while several isomers had near-identical initial spectra, MS/MS analysis allowed for their differentiation. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution (their collisional cross-section). This additional dimension of separation is often sufficient to resolve isomers that are inseparable by chromatography or mass spectrometry alone. acs.org

Vibrational Spectroscopy: Techniques like Infrared Ion Spectroscopy (IRIS) provide a definitive "fingerprint" of a molecule's vibrational structure. Since isomers have different atomic arrangements, they produce distinct IR spectra, allowing for confident identification even when other methods fail. acs.org

Developing robust, validated methods using these advanced technologies is essential for accurately studying the pharmacokinetics and metabolism of JWH-031 2'-isomer and its analogues.

| Technique | Principle of Separation/Identification | Advantages for Isomer Research | Limitations |

|---|---|---|---|

| GC-MS/MS or LC-MS/MS | Chromatographic retention time and isomer-specific fragmentation patterns. | Widely available; can differentiate many isomers by finding unique product ions or ratios. nih.gov | Some isomers may still produce very similar fragmentation patterns. |

| Ion Mobility-MS (IM-MS) | Separation based on ion shape and size (collisional cross-section) in the gas phase. | Provides an orthogonal dimension of separation, effective for co-eluting isomers. acs.org | May not fully resolve isomers with very similar shapes and sizes. |

| Infrared Ion Spectroscopy (IRIS) | Generation of a molecule-specific vibrational (infrared) spectrum. | Provides unambiguous structural confirmation, acting as a molecular "fingerprint". acs.org | Requires specialized equipment (e.g., free-electron laser); lower throughput. acs.org |

Contributions to the Broader Understanding of Synthetic Cannabinoid Structure-Activity Relationships

The true value of studying a specific, uncharacterized compound like JWH-031 2'-isomer lies in its potential to fill critical gaps in the broader understanding of synthetic cannabinoid structure-activity relationships (SAR). The only difference between JWH-031 and its 2'-isomer is the position of the chemical bond linking the pyrrole and naphthyl groups. caymanchem.com

By synthesizing and pharmacologically characterizing the complete series of JWH-031 positional isomers (e.g., 2'-, 3'-, 4'-, and 5'-isomers), researchers could precisely map how the spatial orientation of the bulky naphthoyl substituent influences receptor binding and activation. This systematic approach would yield high-resolution data on:

Receptor Affinity and Selectivity: How does moving the linkage point around the pyrrole ring affect affinity for CB1 versus CB2?

Functional Activity: Does the isomer position influence whether the compound is a full or partial agonist, or does it introduce antagonist properties?

Signaling Bias: Could one isomer preferentially activate G-protein signaling while another favors the β-arrestin pathway? nih.gov

The insights gained from such a study would be invaluable for refining predictive models of cannabinoid bioactivity. This knowledge contributes to the fundamental science of G-protein coupled receptor pharmacology and aids in the development of safer, more effective therapeutic agents targeting the endocannabinoid system. hawaii.edu Furthermore, understanding the SAR of a full isomer set provides forensic scientists with a stronger basis for identifying and classifying new synthetic cannabinoids as they appear on the illicit market. nih.govantoniocasella.eu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.